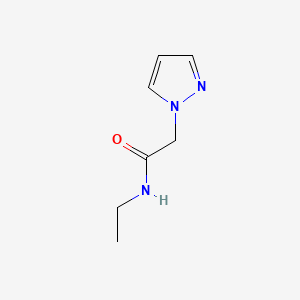

N-Ethyl-2-(1-pyrazolyl)acetamide

Description

Properties

IUPAC Name |

N-ethyl-2-pyrazol-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-8-7(11)6-10-5-3-4-9-10/h3-5H,2,6H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRPJHOKKFSZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Ethyl-2-(1-pyrazolyl)acetamide: A Comprehensive Guide to Synthesis and Characterization

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of commercially successful pharmaceuticals.[1][2] Its derivatives are known to exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of a specific derivative, N-Ethyl-2-(1-pyrazolyl)acetamide . The protocols described herein are designed for reproducibility and scalability, offering researchers and drug development professionals a self-validating system for producing and verifying this target compound. We will delve into the causal reasoning behind procedural choices, present detailed experimental workflows, and provide a full spectroscopic and physical characterization profile.

Introduction and Strategic Rationale

N-substituted acetamides of pyrazole are of significant interest due to their potential as versatile intermediates and pharmacologically active agents. The introduction of an N-ethylacetamide side chain at the N1 position of the pyrazole ring modifies the molecule's polarity, hydrogen bonding capability, and steric profile, which can significantly influence its interaction with biological targets.

This guide outlines a robust and efficient two-step synthetic pathway. The strategy hinges on first establishing the pyrazole-acetic acid core, followed by a highly efficient amide coupling reaction. This approach is superior to methods involving direct alkylation with N-ethyl-2-chloroacetamide, as it avoids potential side reactions and purification challenges, thereby ensuring a higher purity final product.

Synthetic Pathway and Mechanistic Considerations

The synthesis of N-Ethyl-2-(1-pyrazolyl)acetamide is logically approached via the formation of a key intermediate, Pyrazole-1-acetic acid, followed by amide bond formation.

Overall Synthetic Scheme

The two-step synthesis proceeds as follows:

-

Step 1: N-Alkylation of Pyrazole. Pyrazole is alkylated using an appropriate 2-carbon electrophile with a carboxylic acid or ester functionality, such as ethyl chloroacetate, followed by saponification to yield Pyrazole-1-acetic acid.

-

Step 2: Amide Coupling. The resulting carboxylic acid is activated and coupled with ethylamine to form the target amide, N-Ethyl-2-(1-pyrazolyl)acetamide.

Sources

An In-depth Technical Guide to N-Ethyl-2-(1-pyrazolyl)acetamide: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of N-Ethyl-2-(1-pyrazolyl)acetamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in publicly accessible literature, this document consolidates available information and presents established synthetic and analytical methodologies based on closely related analogues. The guide covers the compound's chemical structure, physicochemical properties, proposed synthetic routes, and potential biological activities, drawing upon the well-documented significance of the pyrazole and acetamide moieties in pharmacologically active agents. This resource is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a framework for the synthesis and characterization of N-Ethyl-2-(1-pyrazolyl)acetamide.

Introduction: The Pyrazole-Acetamide Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The acetamide functional group, on the other hand, is a common feature in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic profiles. The combination of these two moieties in N-Ethyl-2-(1-pyrazolyl)acetamide suggests its potential as a valuable building block for the development of novel therapeutic agents. This guide aims to provide a detailed technical overview of this compound, addressing its chemical properties, synthesis, and potential biological significance.

Chemical Properties and Structure

N-Ethyl-2-(1-pyrazolyl)acetamide is a small molecule featuring a pyrazole ring N-substituted with an ethyl acetamide group. The structural arrangement of this compound is key to its chemical behavior and potential biological interactions.

Chemical Structure

The chemical structure of N-Ethyl-2-(1-pyrazolyl)acetamide is characterized by a planar pyrazole ring linked at the N1 position to a methylene group, which is in turn connected to an ethyl amide functionality.

Figure 1: Chemical structure of N-Ethyl-2-(1-pyrazolyl)acetamide.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1205076-85-2 | [3][4][5][6][7] |

| Molecular Formula | C₇H₁₁N₃O | [3][4][5][6][7] |

| Molecular Weight | 153.18 g/mol | [3][4][5][6][7] |

| SMILES | CCNC(=O)CN1C=CN=C1 | [3] |

| Boiling Point | Not available | [3] |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| LogP | Not available |

Synthesis of N-Ethyl-2-(1-pyrazolyl)acetamide

While a specific, detailed synthesis protocol for N-Ethyl-2-(1-pyrazolyl)acetamide has not been published, its structure suggests two primary and highly feasible synthetic strategies based on well-established reactions in organic chemistry: N-alkylation of pyrazole and amidation of a pyrazole-acetic acid derivative .

Synthetic Strategy 1: N-Alkylation of Pyrazole

This approach involves the direct alkylation of the pyrazole ring with a suitable N-ethyl acetamide electrophile, such as 2-chloro-N-ethylacetamide. The N-alkylation of pyrazoles is a common and generally efficient method for introducing substituents at the nitrogen atoms.[8][9][10]

Figure 2: Proposed synthesis of N-Ethyl-2-(1-pyrazolyl)acetamide via N-alkylation.

Experimental Protocol (Proposed):

-

Preparation: To a solution of pyrazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (1.1 - 1.5 eq) such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Reaction: Stir the mixture at room temperature for 30-60 minutes to facilitate the deprotonation of the pyrazole.

-

Addition: Add a solution of 2-chloro-N-ethylacetamide (1.0 - 1.2 eq) in the same solvent dropwise to the reaction mixture.

-

Heating: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Base: The choice of base is crucial for the deprotonation of pyrazole. A moderately strong base like K₂CO₃ is often sufficient, while a stronger base like NaH can ensure complete deprotonation, potentially leading to higher yields.

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Temperature: Heating is often employed to increase the reaction rate, although room temperature reactions may be feasible with a more reactive electrophile or a stronger base.

Synthetic Strategy 2: Amidation of 2-(1-Pyrazolyl)acetic Acid

This alternative two-step route involves the initial synthesis of 2-(1-pyrazolyl)acetic acid, followed by its amidation with ethylamine. This strategy offers the advantage of potentially cleaner reactions and easier purification of the final product.

Figure 3: Proposed synthesis of N-Ethyl-2-(1-pyrazolyl)acetamide via amidation.

Experimental Protocol (Proposed):

-

Step 1: Synthesis of 2-(1-Pyrazolyl)acetic Acid: This intermediate can be prepared by the N-alkylation of pyrazole with an ester of a haloacetic acid (e.g., ethyl bromoacetate) followed by hydrolysis of the ester.

-

Step 2: Amidation:

-

Activation: Dissolve 2-(1-pyrazolyl)acetic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, dichloromethane). Add a peptide coupling reagent such as HATU (1.1 eq) or DCC (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Amine Addition: Add ethylamine (1.2 eq) to the activated carboxylic acid solution.

-

Reaction: Stir the mixture at room temperature and monitor by TLC.

-

Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography as described in Synthetic Strategy 1.

-

Causality Behind Experimental Choices:

-

Coupling Reagents: Peptide coupling reagents like HATU or DCC are used to activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with the amine.

-

Base: A non-nucleophilic base like DIPEA is used to neutralize the acidic byproducts of the coupling reaction without interfering with the desired amidation.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for N-Ethyl-2-(1-pyrazolyl)acetamide is not available, this section provides predicted data based on the known spectral characteristics of similar pyrazole and acetamide-containing compounds.[11][12][13]

¹H NMR Spectroscopy (Predicted)

-

Ethyl Group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) are expected.

-

Methylene Bridge: A singlet for the methylene protons (CH₂) connecting the pyrazole ring and the amide carbonyl.

-

Pyrazole Ring: Distinct signals for the protons on the pyrazole ring, with their chemical shifts and coupling patterns depending on the substitution.

-

Amide NH: A broad singlet or triplet for the amide proton, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal in the downfield region characteristic of an amide carbonyl.

-

Pyrazole Carbons: Signals corresponding to the carbon atoms of the pyrazole ring.

-

Aliphatic Carbons: Signals for the methylene bridge and the ethyl group carbons.

IR Spectroscopy (Predicted)

-

N-H Stretch: A characteristic absorption band for the amide N-H stretching vibration.

-

C=O Stretch: A strong absorption band for the amide carbonyl (Amide I band).

-

C-N Stretch and N-H Bend: Absorptions corresponding to the C-N stretching and N-H bending vibrations (Amide II band).

-

C-H Stretches: Absorptions for the aromatic C-H stretches of the pyrazole ring and the aliphatic C-H stretches of the ethyl and methylene groups.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak: A peak corresponding to the molecular weight of the compound (153.18 m/z).

-

Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of the ethyl group, the ethylamide moiety, or cleavage of the bond between the pyrazole ring and the acetamide side chain.

Potential Biological Activities and Applications

While no specific biological activities have been reported for N-Ethyl-2-(1-pyrazolyl)acetamide, the pyrazole scaffold is present in a wide range of pharmacologically active compounds.[2] Derivatives of pyrazole have demonstrated a broad spectrum of activities, including:

-

Anti-inflammatory and Analgesic: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[7][14]

-

Anticancer: Pyrazole derivatives have been investigated as inhibitors of various kinases and other targets in cancer therapy.[7]

-

Antimicrobial and Antifungal: The pyrazole nucleus is a component of several agents with activity against bacteria and fungi.

-

Neuroprotective: Some pyrazole derivatives have shown potential in models of neurodegenerative diseases.[15]

The N-Ethyl-2-(1-pyrazolyl)acetamide scaffold could serve as a starting point for the development of novel compounds with these and other biological activities. Structure-activity relationship (SAR) studies, initiated from this core structure, could lead to the identification of potent and selective therapeutic agents.

Toxicology and Safety

Specific toxicological data for N-Ethyl-2-(1-pyrazolyl)acetamide are not available. However, based on the general properties of related pyrazole and acetamide derivatives, the following precautions should be considered.[16][17][18]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Toxicity: The toxicity profile is unknown. Some pyrazole derivatives have been associated with mitochondrial toxicity.[16] As with any novel chemical compound, it should be treated as potentially hazardous.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion

N-Ethyl-2-(1-pyrazolyl)acetamide is a heterocyclic compound with a chemical structure that suggests significant potential for applications in drug discovery and development. While specific experimental data for this molecule is currently lacking in the public domain, this technical guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the known properties of related compounds. The proposed synthetic routes offer practical and efficient methods for obtaining this compound, paving the way for further investigation into its physicochemical properties and pharmacological activities. It is our hope that this guide will serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry.

References

- Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844.

- El-Sayed, M. A. A., et al. (2022). Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents.

- Cee, V. J., et al. (2022).

- Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10846-10863.

- Grimmett, M. R., Lim, K. H. R., & Weavers, R. T. (1979). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Australian Journal of Chemistry, 32(10), 2203-2213.

- Al-Issa, S. A. (2015). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives.

- Cee, V. J., et al. (2022).

- Kankala, S., et al. (2024). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Indian Journal of Chemistry, 63(2).

- Cee, V. J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

- Sharma, P., & Kumar, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.

- Singh, R., & Chauhan, P. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics, 11(4-S), 158-168.

- El-Gamal, M. I., et al. (2021). Investigations of new N1-substituted pyrazoles as anti-inflammatory and analgesic agents having COX inhibitory activity. Future Medicinal Chemistry, 13(15), 1315-1335.

-

PubChem. (n.d.). N-ethyl-N-methyl-2-(pyrrol-1-ylamino)acetamide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-ethyl-N-phenyl- (CAS 529-65-7). Retrieved from [Link]

- Kankala, S., et al. (2024). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. CSIR-NIScPR.

-

PubChem. (n.d.). N-ethyl-N-methyl-2-(1-phenylpyrazol-4-yl)acetamide. Retrieved from [Link]

-

Xi'an Kaidi Experimental Supplies Co., Ltd. (n.d.). N-Ethyl-2-(1-pyrazolyl)acetamide. Retrieved from [Link]

- Li, Y., et al. (2022). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry, 13(12), 1541-1550.

- Al-Zoubi, R. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(6), 1576.

- Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360.

- Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.

- El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.

-

PubChemLite. (n.d.). N-(1-ethyl-1h-pyrazol-3-yl)acetamide. Retrieved from [Link]

- Kumar, A., et al. (2021). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Molecules, 26(23), 7175.

-

PubChem. (n.d.). 2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide. Retrieved from [Link]

- Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 789-817.

- Guez-guez, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(22), 6838.

- Mohammed, S. J., Omar, A. O., & Salou, B. F. (2018). Synthesis and Characterization of Some New Pyrazole Compounds.

- Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708.

- Al-Ostath, A. I., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6649.

- Kumar, D., et al. (2018). (Pyrazol-4-yl)aceticyl)

-

PubChem. (n.d.). N-acetyl-2-(1H-pyrazol-5-yl)acetamide. Retrieved from [Link]

- Senger, S., et al. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Bioorganic & Medicinal Chemistry Letters, 20(10), 3161-3164.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 1205076-85-2|N-ethyl-2-(1-pyrazolyl)acetamide|BLD Pharm [bldpharm.com]

- 5. N-ETHYL-2-(1-PYRAZOLYL)ACETAMIDE | CymitQuimica [cymitquimica.com]

- 6. N-Ethyl-2-(1-pyrazolyl)acetamide - 羰基化合物 - 西典实验 [seedior.com]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [ouci.dntb.gov.ua]

- 9. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Investigations of new N1-substituted pyrazoles as anti-inflammatory and analgesic agents having COX inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-Ethyl-2-(1-pyrazolyl)acetamide

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Preamble: Navigating the Unknowns of a Novel Pyrazole Derivative

N-Ethyl-2-(1-pyrazolyl)acetamide is a distinct molecule within the broader, pharmacologically significant class of pyrazole-containing compounds. While specific literature detailing its mechanism of action is sparse, the pyrazole scaffold is a well-established pharmacophore, known for a diverse range of biological activities. This guide, therefore, adopts a predictive and methodological approach. It is designed not as a static review of established facts, but as a strategic roadmap for the scientific investigation of this compound. We will leverage the extensive knowledge of related pyrazole acetamide derivatives to hypothesize potential mechanisms of action and outline the rigorous experimental cascades required to validate them. This document serves as a practical whitepaper for researchers embarking on the characterization of this and similar novel chemical entities.

Part 1: Foundational Insights from the Pyrazole Pharmacophore

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including the ability of the N-1 and N-2 atoms to act as hydrogen bond donors and acceptors respectively, allow for versatile interactions with biological targets.[3] This has led to the development of numerous drugs with applications ranging from anti-inflammatory and anticancer to cardiovascular and antimicrobial therapies.[1][2]

Our subject, N-Ethyl-2-(1-pyrazolyl)acetamide, combines this versatile pyrazole core with an acetamide side chain. This combination is frequently seen in compounds targeting a variety of enzymes and receptors. The ethyl group on the amide nitrogen will further influence the compound's lipophilicity, solubility, and potential for steric interactions within a binding pocket.

Based on extensive data from analogous structures, we can postulate several primary avenues of investigation for elucidating the mechanism of action of N-Ethyl-2-(1-pyrazolyl)acetamide. These hypotheses form the core of our investigative strategy.

Part 2: Hypothesis-Driven Mechanistic Investigation

We will explore three high-probability mechanistic pathways, grounded in the established pharmacology of pyrazole acetamide derivatives. For each, we will detail the rationale, key biological targets, and a comprehensive, self-validating experimental workflow.

Hypothesis 1: Inhibition of Pro-Inflammatory Pathways (COX/LOX)

Rationale: The pyrazole scaffold is famously embodied in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which selectively inhibit cyclooxygenase-2 (COX-2).[4] The general structure of N-Ethyl-2-(1-pyrazolyl)acetamide shares features with known COX inhibitors. Therefore, a primary hypothesis is that it functions as an anti-inflammatory agent.

Key Potential Targets:

-

Cyclooxygenase-1 (COX-1)

-

Cyclooxygenase-2 (COX-2)

-

5-Lipoxygenase (5-LOX)

Experimental Workflow:

Step-by-Step Protocol: In Vitro Enzyme Inhibition Assays

-

Objective: To determine the direct inhibitory effect of N-Ethyl-2-(1-pyrazolyl)acetamide on COX-1 and COX-2 enzymes.

-

Materials:

-

Ovine or human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

N-Ethyl-2-(1-pyrazolyl)acetamide, dissolved in DMSO.

-

Celecoxib and Indomethacin (positive controls for selective and non-selective inhibition, respectively).

-

Colorimetric or fluorometric COX inhibitor screening assay kit.

-

-

Procedure:

-

Prepare a dilution series of the test compound and controls (e.g., from 1 nM to 100 µM).

-

In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

-

Add the test compound or control at various concentrations. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of Prostaglandin G2 (PGG2), which is subsequently converted to PGE2, using the detection method provided by the kit (e.g., measuring absorbance or fluorescence).

-

Calculate the percentage of inhibition for each concentration relative to a DMSO vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Data Interpretation and Self-Validation:

A potent IC₅₀ value against COX-2 with a significantly higher IC₅₀ for COX-1 (high selectivity index) would classify the compound as a selective COX-2 inhibitor.[4] This result should be validated by performing a cell-based assay, such as measuring PGE2 production in LPS-stimulated macrophages, to confirm activity in a physiological context.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| N-Ethyl-2-(1-pyrazolyl)acetamide | Hypothetical: >100 | Hypothetical: 0.5 | Hypothetical: >200 |

| Celecoxib (Control) | 15 | 0.04 | 375 |

| Indomethacin (Control) | 0.01 | 0.6 | 0.017 |

Hypothesis 2: Anticancer Activity via Kinase Inhibition

Rationale: A significant number of pyrazole derivatives have been developed as potent anticancer agents that function by inhibiting protein kinases crucial for tumor growth, proliferation, and angiogenesis.[1][5] Targets such as VEGFR-2 and BRAF are common for this class of compounds.[5][6]

Key Potential Targets:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

-

BRAF V600E mutant kinase

-

Other kinases in proliferation pathways (e.g., PI3K, Akt, mTOR)[5]

Experimental Workflow:

Step-by-Step Protocol: VEGFR-2 Kinase Inhibition Assay

-

Objective: To quantify the inhibitory activity of N-Ethyl-2-(1-pyrazolyl)acetamide against VEGFR-2 kinase.

-

Materials:

-

Recombinant human VEGFR-2 kinase domain.

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

ATP (adenosine triphosphate).

-

N-Ethyl-2-(1-pyrazolyl)acetamide.

-

Sorafenib or Sunitinib (positive controls).

-

Kinase assay buffer.

-

ADP-Glo™ or similar luminescence-based kinase assay system to measure ATP consumption.

-

-

Procedure:

-

Prepare a serial dilution of the test compound and controls.

-

In a white 384-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent and measuring luminescence.

-

Calculate the percentage of inhibition and determine the IC₅₀ value as described previously.

-

Data Interpretation and Self-Validation:

A low nanomolar IC₅₀ against VEGFR-2 would be a strong indicator of potent activity.[5] This must be followed by cellular assays to demonstrate a corresponding anti-proliferative effect in cancer cell lines that are dependent on VEGFR-2 signaling (e.g., HUVECs for angiogenesis, or specific tumor lines like HGC-27).[5] Western blot analysis showing a reduction in phosphorylated VEGFR-2 and its downstream effectors (like Akt and mTOR) in compound-treated cells would provide definitive mechanistic proof.[5]

| Compound | VEGFR-2 IC₅₀ (nM) | HGC-27 Cell Proliferation IC₅₀ (µM) |

| N-Ethyl-2-(1-pyrazolyl)acetamide | Hypothetical: 5.2 | Hypothetical: 0.8 |

| Sunitinib (Control) | 9.0 | 0.02 |

Hypothesis 3: Modulation of the Translocator Protein (TSPO)

Rationale: Pyrazolopyrimidine acetamides, a structurally related class, are known to be high-affinity ligands for the 18 kDa translocator protein (TSPO).[7][8] TSPO is upregulated in activated microglia during neuroinflammation and in various cancers, making it a target for both imaging and therapy.[7][8]

Key Potential Target:

-

Translocator Protein (TSPO)

Experimental Workflow:

Step-by-Step Protocol: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of N-Ethyl-2-(1-pyrazolyl)acetamide for TSPO.

-

Materials:

-

Membrane preparations from cells overexpressing TSPO (e.g., rat heart or specific cell lines).

-

[³H]PK 11195 or [³H]DPA-714 (radioligands with high affinity for TSPO).

-

N-Ethyl-2-(1-pyrazolyl)acetamide.

-

PK 11195 (unlabeled, for non-specific binding determination and as a positive control).

-

Binding buffer.

-

Glass fiber filters and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

Prepare a dilution series of the test compound.

-

In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 1 nM [³H]PK 11195), and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PK 11195 (e.g., 10 µM).

-

Incubate at 4°C for 90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC₅₀ and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Data Interpretation and Self-Validation:

A low nanomolar or even picomolar Ki value would indicate high-affinity binding to TSPO.[7] This finding can be validated through functional assays, such as measuring the compound's effect on mitochondrial membrane potential or its ability to modulate steroidogenesis in appropriate cell models, as TSPO is involved in these processes.

Part 3: Concluding Remarks and Future Directions

The mechanistic investigation of N-Ethyl-2-(1-pyrazolyl)acetamide presents a compelling challenge that can be systematically addressed. By leveraging the rich pharmacology of the pyrazole acetamide scaffold, we have constructed a logical, hypothesis-driven framework for its characterization. The workflows detailed herein—from initial enzyme and receptor screening to cellular validation—provide a robust and self-validating path to uncovering its biological function. The initial findings from these assays will dictate the subsequent steps, potentially leading into more complex studies involving animal models of inflammation, cancer, or neurodegenerative disease. This guide is intended to be the foundational blueprint for transforming N-Ethyl-2-(1-pyrazolyl)acetamide from a chemical structure into a well-understood pharmacological tool or therapeutic lead.

References

-

Alam, M.J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

-

Wang, Y., et al. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed. Available at: [Link]

-

Ferreira, L.G., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

-

Kumar, K., et al. (2020). Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. PubMed. Available at: [Link]

-

Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

GMA, S., et al. (2022). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). MDPI. Available at: [Link]

-

Tiwari, A.K., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PubMed Central. Available at: [Link]

-

Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

-

Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed. Available at: [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Targets of N-Ethyl-2-(1-pyrazolyl)acetamide

Abstract

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3][4] The specific molecule, N-Ethyl-2-(1-pyrazolyl)acetamide, combines this versatile heterocycle with an N-ethyl acetamide side chain, a functional group also common in pharmacologically active agents. While direct biological studies on this exact compound are not available in the public domain, its structural motifs are featured in compounds with well-defined biological targets. This guide provides a comprehensive analysis of potential biological targets for N-Ethyl-2-(1-pyrazolyl)acetamide by examining the established activities of structurally related pyrazole acetamide derivatives. We will explore potential interactions with protein kinases, serine hydrolases, membrane transporters, mycobacterial enzymes, and the translocator protein (TSPO). For each potential target class, we will discuss the scientific rationale, plausible mechanisms of action, and detailed, field-proven experimental workflows for target identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and similar chemical entities.

Introduction: Deconstructing a Privileged Scaffold

The therapeutic versatility of the pyrazole nucleus stems from its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with a wide array of biological macromolecules.[1][3] When coupled with an acetamide linker, the resulting scaffold presents a compelling starting point for drug discovery. Lacking direct experimental data for N-Ethyl-2-(1-pyrazolyl)acetamide, a logical and scientifically rigorous approach is to formulate hypotheses based on the known structure-activity relationships (SAR) of its closest chemical relatives. This guide will dissect the molecule into its core components—the pyrazole and the N-ethyl acetamide—and use published data on analogous compounds to predict and propose a strategic framework for identifying its primary biological targets. The following sections will delve into five high-priority target classes, providing the foundational knowledge and practical protocols required to systematically investigate this compound's potential.

Potential Target Class I: Protein Kinases (e.g., BRAF)

Scientific Rationale: The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell growth and proliferation, and mutations in this cascade are hallmarks of many cancers.[5][6] Specifically, the BRAF V600E mutation is a known oncogenic driver in melanoma, thyroid, and colorectal cancers.[6][7] A significant precedent exists for pyrazole derivatives containing an acetamide bond acting as potent inhibitors of BRAF V600E.[7][8][9] These compounds are designed to compete with ATP in the kinase active site, thereby inhibiting downstream signaling and suppressing tumor growth. The structural similarity of N-Ethyl-2-(1-pyrazolyl)acetamide to these known inhibitors makes the kinase family, particularly BRAF, a primary hypothetical target.

Plausible Mechanism of Action: Like many kinase inhibitors, pyrazole-acetamide derivatives likely function as Type I or Type II ATP-competitive inhibitors. Docking simulations of related compounds show that the pyrazole and acetamide moieties form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the BRAF V600E kinase domain, stabilizing the compound-enzyme complex and preventing the phosphorylation of downstream substrates like MEK.[8][9]

Data Presentation: Representative BRAF V600E Inhibitory Activity

The following table summarizes the in vitro activity of a highly potent pyrazole acetamide derivative (Compound 5r) from a foundational study, providing a benchmark for potential activity.[8]

| Compound | Target | IC50 (µM) | Cell Line (BRAF V600E) | IC50 (µM) | Reference |

| Compound 5r | BRAF V600E | 0.10 ± 0.01 | A375 (Melanoma) | 0.96 ± 0.10 | [8] |

| Vemurafenib | BRAF V600E | 0.04 ± 0.004 | A375 (Melanoma) | 1.05 ± 0.10 | [8] |

Experimental Protocols for Target Validation

Workflow for Kinase Target Identification and Validation

Caption: Workflow for validating protein kinases as targets.

Protocol 2.1: In Vitro BRAF V600E Kinase Inhibition Assay (ADP-Glo™)

-

Principle: This assay quantitatively measures the amount of ADP produced during the kinase reaction. As BRAF V600E consumes ATP to phosphorylate a substrate, the resulting ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal proportional to kinase activity. Inhibition reduces the ADP produced, leading to a lower signal.

-

Methodology:

-

Prepare a reaction buffer containing kinase buffer, 10 µM ATP, and a suitable peptide substrate (e.g., MEK1).

-

Dispense 5 µL of the reaction buffer into the wells of a 384-well plate.

-

Add 2 µL of N-Ethyl-2-(1-pyrazolyl)acetamide at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 50 µM) to the wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

-

Initiate the reaction by adding 5 µL of recombinant human BRAF V600E enzyme.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.

-

Potential Target Class II: Serine Hydrolases (e.g., FAAH)

Scientific Rationale: The N-acyl pyrazole motif is a known reactive pharmacophore for the irreversible inhibition of serine hydrolases.[10][11][12][13] This class of enzymes, which includes Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MGLL), plays a crucial role in regulating endogenous signaling lipids involved in pain, inflammation, and neurotransmission. The pyrazole ring can act as an effective leaving group, facilitating the acylation of the catalytic serine residue in the enzyme's active site.[10][14] This makes serine hydrolases a highly plausible target class for N-Ethyl-2-(1-pyrazolyl)acetamide.

Plausible Mechanism of Action: The mechanism involves the nucleophilic attack of the active site serine on the carbonyl carbon of the acetamide group. The pyrazole, being a good leaving group due to the partial positive charge on its nitrogen atoms, is displaced. This forms a stable, covalent acyl-enzyme intermediate, leading to irreversible inhibition of the enzyme. The reactivity can be tuned by substituents on the pyrazole ring, though even unsubstituted pyrazoles are effective.[11]

Enzyme [label=<

Serine Hydrolase

Ser-OH (Active Site)

Ser-OH (Active Site)

];

Inhibitor [label=<

N-Ethyl-2-(1-pyrazolyl)acetamide R-C(=O)-Pyrazole

];

Intermediate [label=<

Tetrahedral Intermediate Ser-O-C(O-)-R-Pyrazole

];

Inactivated [label=<

Inactivated Enzyme Ser-O-C(=O)-R

];

LeavingGroup [label="Pyrazole-H\n(Leaving Group)"];

{Enzyme, Inhibitor} -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Inactivated [label="Collapse"]; Intermediate -> LeavingGroup [color="#EA4335"]; }

Caption: Role of TSPO as a target in activated microglia.

Experimental Protocols for Target Validation

Protocol 4.1: Competitive Radioligand Binding Assay for TSPO

-

Principle: This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known high-affinity radioligand for binding to the target protein.

-

Methodology:

-

Prepare a membrane fraction rich in TSPO from a suitable source, such as rat cortical tissue or a cell line overexpressing human TSPO.

-

In a 96-well plate, combine the membrane preparation (e.g., 10-20 µg of protein per well), a fixed concentration of a TSPO radioligand (e.g., 0.5 nM [³H]-PK11195), and varying concentrations of N-Ethyl-2-(1-pyrazolyl)acetamide (e.g., from 1 pM to 10 µM).

-

Define non-specific binding using a high concentration of a known non-radioactive TSPO ligand (e.g., 10 µM unlabeled PK11195). Total binding is determined in the absence of any competitor.

-

Incubate the plate at 4°C for 90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis and then calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Additional Potential Targets and Future Directions

The versatility of the pyrazole-acetamide scaffold suggests other potential biological targets that warrant investigation.

-

Mycobacterial Enzymes (e.g., DprE1): Recent studies have identified N-pyrazole acetamide derivatives as noncovalent inhibitors of Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a critical enzyme for the synthesis of the mycobacterial cell wall. [15][16][17][18][19]This positions the scaffold as a potential starting point for developing novel antituberculosis agents. Validation would involve in vitro DprE1 enzyme assays and whole-cell activity assays against Mycobacterium tuberculosis.

-

Membrane Transporters (e.g., P-glycoprotein): Certain pyrazole derivatives have been shown to modulate the activity of P-glycoprotein (P-gp, ABCB1), an efflux pump that is a major cause of multidrug resistance (MDR) in cancer. [][21][22][23][24]These compounds can act as chemosensitizers, restoring the efficacy of anticancer drugs. The potential of N-Ethyl-2-(1-pyrazolyl)acetamide as an MDR modulator could be assessed using fluorescent substrate efflux assays (e.g., with Rhodamine 123 or Calcein-AM) in P-gp-overexpressing cancer cell lines.

Conclusion

While N-Ethyl-2-(1-pyrazolyl)acetamide is a specific chemical entity without a documented pharmacological profile, its core structure is shared by compounds with potent and diverse biological activities. Based on robust scientific precedent, the most promising potential targets for this molecule include protein kinases (BRAF V600E) , serine hydrolases (FAAH) , and the translocator protein (TSPO) . Secondary, yet plausible, targets include mycobacterial enzymes (DprE1) and membrane transporters (P-gp) .

The true biological role of N-Ethyl-2-(1-pyrazolyl)acetamide can only be elucidated through systematic experimental investigation. The workflows and protocols detailed in this guide provide a validated, logical, and efficient framework for such an endeavor. By beginning with broad screening across target classes and progressing through detailed biochemical and cellular assays, researchers can effectively identify and validate the primary biological targets, ultimately defining the therapeutic potential of this promising pyrazole acetamide derivative.

References

-

Otrubova, K., et al. (2019). N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Wang, L., et al. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Otrubova, K., et al. (2019). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central. Available at: [Link]

-

Ahamed, M., et al. (2023). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). MDPI. Available at: [Link]

- Otrubova, K., et al. (2019). N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases. CoLab.

-

Otrubova, K., et al. (2019). N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases. PubMed. Available at: [Link]

-

Li, J., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PubMed Central. Available at: [Link]

-

Yang, F., et al. (2024). Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis. ACS Publications. Available at: [Link]

-

Yang, F., et al. (2024). Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis. ResearchGate. Available at: [Link]

-

Ahamed, M., et al. (2023). Selected high-affinity TSPO ligands and the synthesized pyrazolopyrimidine scaffold (GMA 7–17). ResearchGate. Available at: [Link]

-

Yang, F., et al. (2024). Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis. PubMed. Available at: [Link]

-

Ahamed, M., et al. (2023). Synthesis, In Silico and In Vitro Characterization of Novel N, N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). PubMed. Available at: [Link]

-

Otrubova, K., et al. (2013). Discovery libraries targeting the major enzyme classes: the serine hydrolases. PubMed Central. Available at: [Link]

-

Yang, F., et al. (2024). Discovery of N‑(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis. Figshare. Available at: [Link]

-

Yang, F., et al. (2024). Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis. SciSpace. Available at: [Link]

-

Li, J., et al. (2016). New structure–activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. MD Anderson Cancer Center. Available at: [Link]

-

Various Authors. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

-

Wang, C. (2019). Design,Synthesis,Biological Evaluation Of Pyrazole Derivatives Containing Acetamide Bond As Potential BRAF V600E Inhibitors. Globe Thesis. Available at: [Link]

-

Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Acta Scientific Pharmaceutical Sciences. Available at: [Link]

-

Gumaa, A. M., et al. (2022). Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]

-

Abdel-Ghani, T. M., et al. (2023). Design, Synthesis, Antiproliferative Actions, and DFT Studies of New Bis–Pyrazoline Derivatives as Dual EGFR/BRAFV600E Inhibitors. National Institutes of Health. Available at: [Link]

-

Various Authors. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

-

Kim, B. H., et al. (2020). Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. National Institutes of Health. Available at: [Link]

-

Wang, L., et al. (2014). Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. PubMed. Available at: [Link]

-

Chufan, E. E., & Ambudkar, S. V. (2001). Modulation of P-glycoprotein (PGP) mediated multidrug resistance (MDR) using chemosensitizers: recent advances in the design of selective MDR modulators. PubMed. Available at: [Link]

-

Various Authors. (n.d.). List of P-gp modulators belonging to different classes. ResearchGate. Available at: [Link]

-

Various Authors. (2024). What are P-gp modulators and how do they work?. Patsnap Synapse. Available at: [Link]

-

Efferth, T., et al. (2003). P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review. ScienceDirect. Available at: [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, Antiproliferative Actions, and DFT Studies of New Bis–Pyrazoline Derivatives as Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globethesis.com [globethesis.com]

- 8. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases | CoLab [colab.ws]

- 13. N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery libraries targeting the major enzyme classes: the serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. figshare.com [figshare.com]

- 19. Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis. (2024) | Liu Yang | 2 Citations [scispace.com]

- 21. Modulation of P-glycoprotein (PGP) mediated multidrug resistance (MDR) using chemosensitizers: recent advances in the design of selective MDR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. What are P-gp modulators and how do they work? [synapse.patsnap.com]

- 24. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for N-Ethyl-2-(1-pyrazolyl)acetamide: A Comprehensive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-2-(1-pyrazolyl)acetamide, a molecule of interest in medicinal chemistry and materials science, presents a unique combination of a pyrazole ring, an amide linkage, and an ethyl substituent. Understanding its three-dimensional structure and electronic properties is paramount for predicting its biological activity, reactivity, and potential applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for elucidating the molecular architecture of this compound. This guide provides a detailed analysis of the expected spectroscopic data for N-Ethyl-2-(1-pyrazolyl)acetamide, offering insights into the interpretation of its spectral features.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of N-Ethyl-2-(1-pyrazolyl)acetamide, with the systematic numbering of its heavy atoms, is presented below. This numbering will be used for the assignment of spectroscopic signals.

Figure 1. Molecular Structure of N-Ethyl-2-(1-pyrazolyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of N-Ethyl-2-(1-pyrazolyl)acetamide is expected to show distinct signals for each unique proton environment. The anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) are summarized below.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-3 | 7.5 - 7.7 | Doublet (d) | ~1.5 - 2.5 | Pyrazole ring proton |

| H-5 | 7.4 - 7.6 | Doublet (d) | ~2.0 - 3.0 | Pyrazole ring proton |

| H-4 | 6.2 - 6.4 | Triplet (t) | ~2.0 - 2.5 | Pyrazole ring proton |

| CH₂ (acetamide) | 5.0 - 5.2 | Singlet (s) | - | Methylene adjacent to pyrazole |

| NH | 6.0 - 8.0 | Broad Singlet (br s) | - | Amide proton |

| CH₂ (ethyl) | 3.2 - 3.4 | Quartet (q) | ~7.0 - 7.5 | Methylene of ethyl group |

| CH₃ (ethyl) | 1.1 - 1.3 | Triplet (t) | ~7.0 - 7.5 | Methyl of ethyl group |

Expertise & Experience: The downfield chemical shifts of the pyrazole protons (H-3, H-4, and H-5) are due to the aromatic nature of the heterocyclic ring. The methylene protons adjacent to the pyrazole (CH₂) are expected to appear as a singlet due to the lack of adjacent protons. The amide proton (NH) signal is often broad due to quadrupole broadening and chemical exchange. The ethyl group will exhibit a characteristic quartet-triplet pattern arising from the coupling between the methylene and methyl protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Assignment |

| C=O | 165 - 170 | Carbonyl carbon |

| C-3 | 138 - 142 | Pyrazole ring carbon |

| C-5 | 128 - 132 | Pyrazole ring carbon |

| C-4 | 105 - 108 | Pyrazole ring carbon |

| CH₂ (acetamide) | 50 - 55 | Methylene adjacent to pyrazole |

| CH₂ (ethyl) | 34 - 38 | Methylene of ethyl group |

| CH₃ (ethyl) | 14 - 16 | Methyl of ethyl group |

Expertise & Experience: The carbonyl carbon of the amide is the most deshielded carbon, appearing at the lowest field. The chemical shifts of the pyrazole carbons are characteristic of aromatic heterocyclic systems. The aliphatic carbons of the ethyl group and the methylene bridge appear at higher fields.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-Ethyl-2-(1-pyrazolyl)acetamide (C₇H₁₁N₃O), the expected molecular weight is approximately 153.18 g/mol .

Expected Fragmentation Pattern:

Figure 2. Proposed key fragmentation pathways for N-Ethyl-2-(1-pyrazolyl)acetamide.

Trustworthiness: In the mass spectrum, the molecular ion peak [M]⁺˙ is expected at m/z 153. Key fragmentation pathways could include the loss of ethylene from the ethyl group to give a peak at m/z 125. Cleavage of the amide bond could lead to fragments corresponding to the pyrazolylacetyl group (m/z 97) and the ethylamino group. A McLafferty rearrangement could also be possible, leading to a fragment at m/z 43.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3250 - 3350 | N-H stretch | Amide |

| 2850 - 3000 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

| 1400 - 1600 | C=C and C=N stretch | Pyrazole ring |

Expertise & Experience: The IR spectrum will be dominated by a strong absorption band around 1650 cm⁻¹ corresponding to the carbonyl stretching of the secondary amide (Amide I band). The N-H stretching vibration of the amide will appear as a moderate to strong band in the region of 3250-3350 cm⁻¹. The N-H bend (Amide II band) is expected around 1550 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyrazole ring will be observed in the 1400-1600 cm⁻¹ region. Aliphatic C-H stretching from the ethyl and methylene groups will be present in the 2850-3000 cm⁻¹ range.

Experimental Protocols

General Considerations:

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

-

Solvent Selection: For NMR, use a deuterated solvent that dissolves the sample well and has minimal overlapping signals with the analyte. Common choices include CDCl₃, DMSO-d₆, or MeOD.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of N-Ethyl-2-(1-pyrazolyl)acetamide in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Infrared Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data provides a detailed and unambiguous characterization of N-Ethyl-2-(1-pyrazolyl)acetamide. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling them to confidently identify and characterize this important molecule. The provided protocols and interpretations are based on established spectroscopic principles and offer a framework for the empirical analysis of this compound.

References

Due to the proprietary nature of specific compound data, direct links to spectral databases for N-Ethyl-2-(1-pyrazolyl)acetamide are not publicly available. The principles and reference data for the interpretation of the spectra can be found in the following authoritative sources:

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook: [Link]

-

Spectral Database for Organic Compounds (SDBS): [Link]

The Strategic Synthesis of N-Ethyl-2-(1-pyrazolyl)acetamide: A Core Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Pyrazole Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrazole moiety has emerged as a "privileged scaffold," a molecular framework that demonstrates binding affinity to a wide range of biological targets.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and rich pharmacological activity.[2] Pyrazole derivatives have been successfully developed into therapeutics for a multitude of conditions, including cancer, inflammation, and infectious diseases.[3][4][5] The strategic modification of the pyrazole core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of novel therapeutic agents.[2]

This guide focuses on a key derivative, N-Ethyl-2-(1-pyrazolyl)acetamide (CAS No. 1205076-85-2), a versatile intermediate for the synthesis of more complex, biologically active molecules.[6][7] We will delve into the foundational synthesis of this compound, providing not just a protocol, but a deeper understanding of the chemical principles that underpin the synthetic strategy.

The Synthetic Blueprint: A Two-Step Approach to N-Ethyl-2-(1-pyrazolyl)acetamide

The most direct and widely applicable synthesis of N-Ethyl-2-(1-pyrazolyl)acetamide involves a two-step sequence:

-

N-Alkylation of Pyrazole: The initial step involves the alkylation of the pyrazole ring with a suitable two-carbon electrophile bearing a latent carboxylic acid functionality, typically an ester.

-

Amidation: The resulting ester is then converted to the desired N-ethyl amide through reaction with ethylamine.

This approach is favored for its efficiency, relatively mild reaction conditions, and the ready availability of the starting materials.

Part 1: N-Alkylation of Pyrazole with Ethyl Chloroacetate

The first step establishes the crucial C-N bond, attaching the acetamido side chain to the pyrazole ring.

Starting Materials:

| Starting Material | Role | Key Considerations |

| Pyrazole | Nucleophile | The starting heterocyclic core. |

| Ethyl Chloroacetate | Electrophile | A common and effective alkylating agent. Ethyl bromoacetate can also be used, often exhibiting higher reactivity.[8] |

| Base (e.g., K₂CO₃, NaH) | Proton Scavenger | Deprotonates the pyrazole N-H, increasing its nucleophilicity. The choice of base depends on the desired reactivity and reaction conditions. |

| Solvent (e.g., DMF, Acetonitrile) | Reaction Medium | A polar aprotic solvent is typically used to dissolve the reactants and facilitate the SN2 reaction. |

Mechanism and Rationale:

The N-alkylation proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The base removes the acidic proton from one of the nitrogen atoms of the pyrazole ring, generating a pyrazolate anion. This anion is a potent nucleophile that readily attacks the electrophilic carbon atom of ethyl chloroacetate, displacing the chloride leaving group.

Figure 1: N-Alkylation of Pyrazole.

Part 2: Amidation of Ethyl 2-(1H-pyrazol-1-yl)acetate

The second step transforms the intermediate ester into the final N-ethyl amide product.

Starting Materials:

| Starting Material | Role | Key Considerations |

| Ethyl 2-(1H-pyrazol-1-yl)acetate | Ester Substrate | The product from the first synthetic step. |

| Ethylamine | Nucleophile | The source of the N-ethyl group in the final amide. Can be used as a solution in a suitable solvent (e.g., ethanol, THF). |

| (Optional) Coupling Agents | Amide Bond Formation | While direct aminolysis is possible, coupling agents like HATU can be used for more controlled and efficient amide bond formation, especially if starting from the corresponding carboxylic acid.[9] |

| Solvent (e.g., Ethanol, Methanol) | Reaction Medium | A protic solvent is often suitable for direct aminolysis. |

Mechanism and Rationale:

The amidation reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide leaving group to yield the more stable amide product. The reaction is often driven to completion by using an excess of ethylamine or by removing the ethanol byproduct.

Figure 2: Amidation to form the final product.

Experimental Protocol: A Self-Validating Workflow

The following protocol is a generalized procedure based on established synthetic methodologies for similar pyrazole derivatives.[3][4] Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate

-

Reaction Setup: To a stirred solution of pyrazole (1.0 eq) in dry dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Slowly add ethyl chloroacetate (1.1 eq) to the reaction mixture at room temperature.

-

Reaction Monitoring: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of N-Ethyl-2-(1-pyrazolyl)acetamide

-

Reaction Setup: Dissolve the purified ethyl 2-(1H-pyrazol-1-yl)acetate (1.0 eq) in ethanol.

-

Addition of Amine: Add a solution of ethylamine (excess, e.g., 3-5 eq) in ethanol to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating, and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, remove the solvent and excess ethylamine under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield N-Ethyl-2-(1-pyrazolyl)acetamide.

The Role of N-Ethyl-2-(1-pyrazolyl)acetamide in Drug Development

N-Ethyl-2-(1-pyrazolyl)acetamide is not an end in itself but a valuable building block for creating more elaborate molecular architectures. The pyrazole-acetamide core is a common feature in a variety of biologically active compounds. For instance, derivatives of this scaffold have been investigated as:

-

Anticancer Agents: Pyrazole-containing compounds have shown promise as inhibitors of various protein kinases involved in cancer progression.[5][10]

-

Anti-inflammatory Agents: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[11]

-

Antimicrobial Agents: Pyrazole derivatives have been explored for their potential as antibacterial and antifungal agents.[4][12]

The N-ethylacetamide side chain provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of drug-like properties.

Conclusion

The synthesis of N-Ethyl-2-(1-pyrazolyl)acetamide is a foundational process in medicinal chemistry, providing access to a versatile scaffold with significant potential in drug discovery. A thorough understanding of the underlying reaction mechanisms and experimental parameters is crucial for the successful and efficient production of this key intermediate. By leveraging the synthetic route outlined in this guide, researchers can readily obtain this valuable starting material for the development of the next generation of pyrazole-based therapeutics.

References

-

Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed.[Link]

-

Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis. PubMed.[Link]

-

Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. PubMed.[Link]

-

Synthesis of pyrazole derivatives (4-6). Reagents and conditions. ResearchGate.[Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.[Link]

-

Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd.[Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.[Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). MDPI.[Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Europe PMC.[Link]

-

A Sequential route for the formation of pyrazolyl acetamides (5 a-o). ResearchGate.[Link]

-

CAS NO. 1205076-85-2 | N-Ethyl-2-(1-pyrazolyl)acetamide | Catalog SY024906. Arctom.[Link]

-

N-ethyl-N-methyl-2-(1-phenylpyrazol-4-yl)acetamide. PubChem.[Link]

-

2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide. PubChem.[Link]

-

Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. National Institutes of Health.[Link]

-

What is the multi step synthesis of n-ethylacetamide starting from chloroethane and ethanoyl chloride? Quora.[Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.[Link]

-

N-acetyl-2-(1H-pyrazol-5-yl)acetamide. PubChem.[Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. National Institutes of Health.[Link]

-

Acetamide, N-ethyl-. NIST WebBook.[Link]

Sources

- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. connectjournals.com [connectjournals.com]

- 5. mdpi.com [mdpi.com]

- 6. 1205076-85-2|N-ethyl-2-(1-pyrazolyl)acetamide|BLD Pharm [bldpharm.com]

- 7. arctomsci.com [arctomsci.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. archivepp.com [archivepp.com]

- 12. Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-Ethyl-2-(1-pyrazolyl)acetamide" derivatives and analogs

An In-depth Technical Guide to N-Ethyl-2-(1-pyrazolyl)acetamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary